phenyl cyanomethanesulfonate phenyl cyanomethanesulfonate
Brand Name: Vulcanchem
CAS No.: 71517-72-1
VCID: VC4124482
InChI: InChI=1S/C8H7NO3S/c9-6-7-13(10,11)12-8-4-2-1-3-5-8/h1-5H,7H2
SMILES: C1=CC=C(C=C1)OS(=O)(=O)CC#N
Molecular Formula: C8H7NO3S
Molecular Weight: 197.21 g/mol

phenyl cyanomethanesulfonate

CAS No.: 71517-72-1

Cat. No.: VC4124482

Molecular Formula: C8H7NO3S

Molecular Weight: 197.21 g/mol

* For research use only. Not for human or veterinary use.

phenyl cyanomethanesulfonate - 71517-72-1

Specification

CAS No. 71517-72-1
Molecular Formula C8H7NO3S
Molecular Weight 197.21 g/mol
IUPAC Name phenyl cyanomethanesulfonate
Standard InChI InChI=1S/C8H7NO3S/c9-6-7-13(10,11)12-8-4-2-1-3-5-8/h1-5H,7H2
Standard InChI Key VWILMJKBEWDTBO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OS(=O)(=O)CC#N
Canonical SMILES C1=CC=C(C=C1)OS(=O)(=O)CC#N

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

Phenyl cyanomethanesulfonate features a sulfonate ester group (-SO₃-) bonded to a cyanomethyl (-CH₂CN) unit and a phenyl ring. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₈H₇NO₃S
Molecular Weight197.21 g/mol
SMILESC1=CC=C(C=C1)OS(=O)(=O)CC#N
InChIKeyYKDVEHLIKZSIDU-UHFFFAOYSA-N
Melting PointNot reported
Boiling PointNot reported

The electron-withdrawing sulfonate and cyano groups confer polar characteristics, enhancing its reactivity in nucleophilic substitutions and cycloadditions .

Synthesis and Reaction Mechanisms

Preparation Methods

Phenyl cyanomethanesulfonate is synthesized via the dehydration of phenyl hydroxymethanesulfonate intermediates. Krutak et al. first reported its preparation, though detailed experimental protocols were later refined by Fischer and Troschuetz . A representative synthesis involves:

  • Sulfonation: Reaction of cyanomethanesulfonyl chloride with phenol in the presence of a base.

  • Dehydration: Removal of water under acidic conditions to yield the final product .

Pinner Reaction

The compound reacts with amines in Pinner reactions to form phenoxysulfonylketene aminals, intermediates for heterocycles like 2-aminopyridine-3-sulfonates . For example:
Phenyl cyanomethanesulfonate+AminePhenoxysulfonylketene AminalCyclization2-Aminopyridine Derivative\text{Phenyl cyanomethanesulfonate} + \text{Amine} \rightarrow \text{Phenoxysulfonylketene Aminal} \xrightarrow{\text{Cyclization}} \text{2-Aminopyridine Derivative}

Nucleophilic Additions

Density functional theory (DFT) studies at the B3LYP/6-311G(d,p) level reveal that phenyl cyanomethanesulfonate undergoes nucleophilic addition with amines via a two-step mechanism. The cyano group directs nucleophilic attack, forming zwitterionic intermediates that tautomerize to stable products .

Applications in Organic Synthesis

Heterocyclic Compound Synthesis

Phenyl cyanomethanesulfonate is pivotal in constructing nitrogen- and sulfur-containing heterocycles:

  • 2-Aminopyridine-3-sulfonates: Cyclocondensation with C₃-biselectrophiles (e.g., β-diketones) yields pharmacologically active pyridine derivatives .

  • Quinoline Analogues: Used in the synthesis of kinase inhibitors, leveraging its sulfonate group for enhanced solubility and binding affinity .

Medicinal Chemistry

Derivatives of phenyl cyanomethanesulfonate exhibit bioactivity in preclinical studies:

  • Anticancer Agents: Sulfonamide derivatives show inhibitory effects on tyrosine kinases, targeting angiogenesis in tumors .

  • Antimicrobials: Pyridine-sulfonate hybrids demonstrate moderate activity against Gram-positive bacteria .

Hazard StatementPrecautionary Measure
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Recent Advances and Future Directions

Mechanistic Insights

Recent DFT studies have elucidated the role of solvent polarity in reaction pathways. Polar aprotic solvents (e.g., DMF) accelerate zwitterion formation, while non-polar solvents favor stepwise mechanisms .

Sustainable Synthesis

Efforts to replace toxic solvents (e.g., THF) with ionic liquids or water are underway, aiming to improve the environmental footprint of phenyl cyanomethanesulfonate-based syntheses .

Drug Discovery

Ongoing research explores its utility in PROTACs (Proteolysis-Targeting Chimeras), where sulfonate groups facilitate E3 ligase recruitment .

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